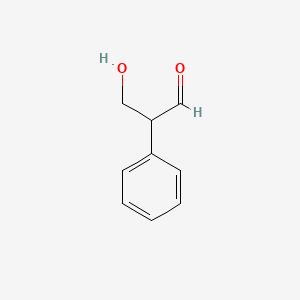

Tropaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62559-34-6 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-hydroxy-2-phenylpropanal |

InChI |

InChI=1S/C9H10O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6,9,11H,7H2 |

InChI Key |

DGNQXQJVAILJBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Elucidation and Characterization of Tropane Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropane aldehydes, such as tropane-2-carbaldehyde and tropane-3-carbaldehyde, are important synthetic intermediates in the development of novel tropane alkaloid derivatives with potential therapeutic applications. The precise structural elucidation and characterization of these compounds are paramount for ensuring the integrity of subsequent synthetic steps and for understanding their chemical properties. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a representative tropane aldehyde, tropane-3-carbaldehyde, utilizing modern spectroscopic techniques. While direct literature on a compound trivially named "tropaldehyde" is scarce, this guide consolidates expected analytical data based on the known chemistry of the tropane skeleton and aldehydes.

Introduction

The tropane skeleton, a bicyclic [3.2.1] nitrogen-containing framework, is the core of a wide range of biologically active natural products and synthetic molecules.[1] Aldehyde-functionalized tropanes are versatile precursors for the synthesis of more complex derivatives through reactions such as reductive amination, Wittig reactions, and aldol condensations. The structural confirmation of these aldehydes relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of Tropane-3-carbaldehyde

A common and efficient method for the synthesis of tropane-3-carbaldehyde is the oxidation of the corresponding primary alcohol, tropine (tropane-3α-ol). The Swern oxidation is a mild and high-yielding protocol suitable for this transformation, avoiding over-oxidation to the carboxylic acid.[2]

Logical Workflow for Synthesis

Caption: Synthetic pathway for tropane-3-carbaldehyde via Swern oxidation.

Experimental Protocol: Swern Oxidation of Tropine[3][4][5]

-

Preparation of the Swern Reagent: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this, a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

Addition of the Alcohol: A solution of tropine (1.0 equivalent) in anhydrous DCM is added slowly to the reaction mixture at -78 °C. The resulting mixture is stirred for 30-45 minutes.

-

Addition of Base: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure tropane-3-carbaldehyde.

Structural Elucidation and Characterization

The synthesized tropane-3-carbaldehyde is characterized using a suite of spectroscopic techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of tropane-3-carbaldehyde.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Spectroscopic Data for Tropane-3-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 9.8 | s | - |

| H-1, H-5 (bridgehead) | 3.1 - 3.3 | br s | - |

| H-3 | 2.8 - 3.0 | m | - |

| N-CH₃ | 2.2 - 2.4 | s | - |

| H-2, H-4 (axial & equatorial) | 1.8 - 2.2 | m | - |

| H-6, H-7 (axial & equatorial) | 1.5 - 1.9 | m | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and the tropane skeleton.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Tropane-3-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 205 |

| C-1, C-5 (bridgehead) | 60 - 65 |

| C-3 | 50 - 55 |

| N-CH₃ | 40 - 45 |

| C-2, C-4 | 30 - 35 |

| C-6, C-7 | 25 - 30 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and the tropane skeleton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified tropane-3-carbaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for an aldehyde is the strong C=O stretching vibration.

Table 3: Predicted IR Absorption Data for Tropane-3-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2950-2850 | Strong | C-H Stretch | Aliphatic |

| ~2820, ~2720 | Medium | C-H Stretch (Fermi doublets) | Aldehyde |

| ~1725 | Strong | C=O Stretch | Aldehyde |

| ~1470 | Medium | C-H Bend | Aliphatic |

Note: Predicted values are based on typical IR frequencies for aldehydes.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. For tropane-3-carbaldehyde (C₉H₁₅NO), the expected molecular weight is approximately 153.22 g/mol .

Table 4: Predicted Mass Spectrometry Data for Tropane-3-carbaldehyde (Electron Ionization)

| m/z | Predicted Identity |

| 153 | [M]⁺ (Molecular Ion) |

| 152 | [M-H]⁺ |

| 124 | [M-CHO]⁺ |

| 96 | [Tropinone - H]⁺ (from rearrangement) |

| 82 | [C₅H₈N]⁺ (Tropane fragment) |

Note: Fragmentation patterns are predicted based on the known fragmentation of tropane alkaloids and aldehydes.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of tropane-3-carbaldehyde.

Conclusion

The structural elucidation of tropane aldehydes is a critical step in the development of novel tropane-based compounds. This guide has outlined the synthesis of a representative tropane aldehyde, tropane-3-carbaldehyde, via Swern oxidation and has provided a detailed framework for its characterization using NMR, IR, and MS. The presented experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The combination of these analytical techniques allows for the unambiguous confirmation of the structure, ensuring the quality and identity of these important synthetic intermediates.

References

An In-depth Technical Guide to the Synthesis of Tropaldehyde from Commercially Available Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropaldehyde, a key bicyclic mono-terpenoid aldehyde, and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products. This technical guide provides a comprehensive overview of viable synthetic routes to this compound commencing from readily available commercial starting materials. Two primary strategies are detailed: the direct formylation of cycloheptatriene and a multi-step sequence involving the synthesis and subsequent oxidation of a key alcohol intermediate. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison of methods, and visual representations of reaction pathways to facilitate a deeper understanding of the synthetic strategies.

Introduction

The tropane alkaloid skeleton, of which this compound can be considered a structural precursor, is a recurring motif in a wide array of natural products with pronounced physiological activities. The development of efficient and scalable synthetic routes to this compound is therefore a critical endeavor for enabling the exploration of novel therapeutic agents. This guide focuses on practical and accessible methods for the laboratory-scale synthesis of this compound, emphasizing the use of commercially available reagents and straightforward chemical transformations.

Synthetic Strategies

Two principal retrosynthetic disconnections for this compound lead to two distinct and viable synthetic approaches:

-

Route 1: Direct Formylation of Cycloheptatriene. This approach is the most direct, involving the introduction of a formyl group onto the cycloheptatriene ring in a single step. The Vilsmeier-Haack reaction is the most promising candidate for this transformation.

-

Route 2: Synthesis and Oxidation of Tropyl Alcohol. This two-step strategy involves the initial preparation of a suitable precursor, 7-hydroxymethylcycloheptatriene (tropyl alcohol), followed by its oxidation to the target aldehyde.

The following sections will provide in-depth analysis and experimental details for each of these routes.

Route 1: Direct Formylation of Cycloheptatriene via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] While cycloheptatriene is not aromatic, its conjugated π-system possesses sufficient nucleophilicity to react with the electrophilic Vilsmeier reagent.[3]

Reaction Pathway

The overall transformation is depicted below:

Figure 1. Vilsmeier-Haack formylation of cycloheptatriene.

Experimental Protocol

This protocol is a general procedure for the Vilsmeier-Haack formylation and may require optimization for the specific substrate, cycloheptatriene.

Materials:

-

Cycloheptatriene (commercially available)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[4]

-

Formylation: To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of cycloheptatriene (1.0 equivalent) in a minimal amount of anhydrous DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Workup: After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 10-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Cycloheptatriene | |

| Reagents | DMF, POCl₃ | |

| Solvent | Dichloromethane | |

| Reaction Temperature | 40-80 °C | |

| Typical Yield | Moderate to Good (requires optimization) | N/A |

Route 2: Synthesis via Oxidation of Tropyl Alcohol

This alternative route involves two main stages: the preparation of tropyl alcohol (7-hydroxymethylcycloheptatriene) and its subsequent oxidation to this compound.

Synthesis of Tropyl Alcohol from Cycloheptatriene-7-carboxylate

A practical starting point for this route is the commercially available methyl cycloheptatriene-7-carboxylate, which can be prepared via the Buchner ring expansion of benzene with ethyl diazoacetate followed by transesterification.

4.1.1. Reaction Pathway

Figure 2. Reduction of methyl cycloheptatriene-7-carboxylate.

4.1.2. Experimental Protocol (General for Ester Reduction)

Materials:

-

Methyl cycloheptatriene-7-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous solution of ammonium chloride (for quenching)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.1-1.5 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of methyl cycloheptatriene-7-carboxylate (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropyl alcohol, which can be purified by column chromatography if necessary.

Oxidation of Tropyl Alcohol to this compound

The primary alcohol, tropyl alcohol, can be oxidized to this compound using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

4.2.1. Reaction Pathway

Figure 3. Oxidation of tropyl alcohol to this compound.

4.2.2. Experimental Protocol (Using Pyridinium Chlorochromate - PCC)

Materials:

-

Tropyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equivalents) in anhydrous DCM.

-

To this stirred suspension, add a solution of tropyl alcohol (1.0 equivalent) in anhydrous DCM in one portion.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel and Celite® to filter off the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel.

Data Summary for Route 2

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Reduction | Methyl cycloheptatriene-7-carboxylate | LiAlH₄ or DIBAL-H | Tropyl Alcohol | High |

| 2. Oxidation | Tropyl Alcohol | PCC or Swern Reagents | This compound | Good to High |

Spectroscopic Data for this compound

Accurate characterization of the synthesized this compound is crucial. The following are expected spectroscopic data based on the structure and data for similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals in the vinylic region (δ 5.5-7.0 ppm) corresponding to the ring protons. A distinct singlet for the aldehydic proton in the downfield region (δ 9.0-10.0 ppm). |

| ¹³C NMR | Signals for the sp² hybridized ring carbons (δ 120-150 ppm). A characteristic signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm). |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹. C=C stretching in the 1600-1650 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₈O, 120.15 g/mol ). Fragmentation patterns may include the loss of the formyl group (-CHO). |

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of this compound from commercially available starting materials. The direct formylation of cycloheptatriene via the Vilsmeier-Haack reaction offers a concise route, though it may require optimization. The two-step approach, involving the reduction of a cycloheptatriene carboxylate ester followed by oxidation of the resulting alcohol, provides a potentially higher-yielding and more controlled synthesis. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of this compound and its derivatives for further investigation.

References

Spectroscopic Analysis of Aromatic Aldehydes: A Technical Guide Using Benzaldehyde as a Representative Compound

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the spectroscopic characterization of aromatic aldehydes, utilizing benzaldehyde as a primary exemplar due to the limited availability of specific data for tropaldehyde. The principles and data presented herein offer a foundational understanding applicable to the analysis of similar aromatic aldehyde structures. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzaldehyde, outlines generalized experimental protocols for acquiring such data, and presents visual workflows and relationships using Graphviz diagrams.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, we can glean detailed information about their atomic composition, connectivity, and functional groups. For an aromatic aldehyde like this compound or its representative counterpart, benzaldehyde, a combination of NMR, IR, and MS provides a comprehensive structural picture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1][2]

-

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][4][5]

-

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a molecule and can reveal structural information through fragmentation patterns.

Spectroscopic Data of Benzaldehyde

The following sections present the characteristic spectroscopic data for benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of benzaldehyde is characterized by signals corresponding to the aldehydic proton and the aromatic protons on the benzene ring.

Table 1: ¹H NMR Spectral Data for Benzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.8 - 7.9 | Multiplet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.5 - 7.7 | Multiplet | 3H | Aromatic protons (meta and para to -CHO) |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

The ¹³C NMR spectrum of benzaldehyde shows distinct signals for the carbonyl carbon and the carbons of the aromatic ring. Due to symmetry, the ortho and meta carbons are chemically equivalent, respectively.

Table 2: ¹³C NMR Spectral Data for Benzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Carbonyl carbon (C=O) |

| ~136 | Aromatic carbon attached to -CHO (C1) |

| ~134 | Aromatic carbon (para, C4) |

| ~129 | Aromatic carbons (ortho, C2, C6) |

| ~129 | Aromatic carbons (meta, C3, C5) |

Note: The number of distinct signals in the aromatic region confirms the monosubstituted pattern of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of benzaldehyde displays characteristic absorption bands that confirm the presence of the aldehyde functional group and the aromatic ring.

Table 3: Infrared (IR) Spectral Data for Benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~2880 - 2650 | Medium | C-H Stretch | Aldehyde (Fermi resonance doublets) |

| ~1700 | Strong | C=O Stretch | Aldehyde (Carbonyl) |

| ~1625 - 1440 | Medium-Strong | C=C Stretch | Aromatic Ring |

Note: The strong absorption around 1700 cm⁻¹ is a hallmark of a carbonyl group. The pair of peaks for the aldehydic C-H stretch are also highly characteristic.

Mass Spectrometry (MS)

The mass spectrum of benzaldehyde provides its molecular weight and information about its fragmentation pathways under electron ionization (EI).

Table 4: Mass Spectrometry (MS) Data for Benzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 106 | High | Molecular Ion [M]⁺ |

| 105 | Base Peak (100) | [M-H]⁺ (loss of a hydrogen radical) |

| 77 | High | [C₆H₅]⁺ (loss of the CHO group) |

| 51 | Medium | [C₄H₃]⁺ (fragmentation of the phenyl ring) |

Note: The peak at m/z 106 confirms the molecular weight of benzaldehyde. The base peak at m/z 105 is due to the facile loss of the aldehydic hydrogen.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or salt plates) first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks and the structure of the molecule.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the relationships between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Caption: Relationship between molecular structure and the information provided by different spectroscopic techniques.

References

CAS number and molecular formula of Tropaldehyde

An in-depth analysis of the query for "Tropaldehyde" reveals that the name itself is ambiguous and does not correspond to a uniquely identifiable chemical compound in standard chemical databases. The initial search yielded results for various aldehydes, none of which are definitively "this compound." This suggests that "this compound" may be a trivial name, a synonym for another compound, or a non-standard term.

To provide an accurate and relevant technical guide, the precise chemical identity of the molecule of interest is paramount. Without a definitive CAS number and molecular formula, any information regarding experimental protocols, signaling pathways, and other technical data would be speculative and potentially incorrect.

Therefore, we request clarification from the user to specify the exact compound they are interested in. Please provide a CAS number, IUPAC name, or a chemical structure for the intended molecule. Once the compound is unambiguously identified, a comprehensive technical guide will be generated that includes:

-

Chemical Identifiers: A table summarizing the CAS number, molecular formula, molecular weight, and other relevant identifiers.

-

Experimental Protocols: Detailed methodologies for synthesis, purification, and analysis, as cited in the literature.

-

Signaling Pathways and Biological Activity: A thorough description of any known biological interactions, including diagrams of signaling pathways generated using Graphviz.

-

Quantitative Data: All relevant quantitative data will be presented in clearly structured tables.

-

Spectroscopic Data: If available, a summary and interpretation of spectroscopic data (e.g., NMR, IR, MS).

We look forward to your clarification to proceed with generating the requested in-depth technical guide.

The Synthesis of Tropinone: A Technical Guide to its Discovery and Landmark Syntheses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tropinone, a bicyclic alkaloid, is a cornerstone in the history of organic synthesis and a vital precursor in the development of tropane-based pharmaceuticals, including atropine and cocaine. Its deceptively simple structure belies a rich history of chemical ingenuity, marking a pivotal transition in synthetic strategy. This technical guide provides an in-depth exploration of the discovery and landmark syntheses of tropinone, with a focus on the seminal works of Richard Willstätter and Sir Robert Robinson. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development. It is important to note that the term "Tropaldehyde," as specified in the initial query, refers to a distinct chemical entity (Benzeneacetaldehyde, α-(hydroxymethyl)-) and is not historically central to the synthesis of the tropane core. The focus of this guide is therefore on tropinone, the key intermediate.

Introduction: The Dawn of Tropane Alkaloid Chemistry

The late 19th and early 20th centuries were a period of intense investigation into the chemical constituents of medicinal plants. Chemists like Albert Ladenburg were instrumental in isolating and studying tropane alkaloids, a class of compounds characterized by the 8-azabicyclo[3.2.1]octane skeleton. These efforts laid the groundwork for understanding the structures of potent substances like atropine and cocaine. The structural elucidation of these complex natural products created a new challenge and ambition for chemists of the era: their total synthesis in the laboratory. At the heart of this challenge lay the synthesis of the core bicyclic structure, embodied in the ketone derivative, tropinone.

The First Total Synthesis: Willstätter's Multi-Step Approach (1901)

The first successful synthesis of tropinone was reported by Richard Willstätter in 1901, a monumental achievement in organic chemistry at the time.[1][2][3] This synthesis, while groundbreaking, was a lengthy and arduous process, highlighting the challenges of constructing bicyclic systems with the available synthetic methodologies.

Experimental Protocol: Willstätter's Synthesis of Tropinone

A generalized representation of the workflow is as follows:

Caption: Willstätter's multi-step synthesis of tropinone from cycloheptanone.

The complexity and low yield of Willstätter's synthesis underscored the need for more efficient and conceptually novel approaches to the construction of complex molecular architectures.

A Paradigm Shift in Synthesis: Robinson's Biomimetic One-Pot Reaction (1917)

In 1917, Sir Robert Robinson conceived and executed a remarkably elegant and efficient one-pot synthesis of tropinone. This synthesis is considered a landmark in the history of organic chemistry for its simplicity, ingenuity, and biomimetic approach. Robinson envisioned that tropinone could be assembled from simple, biologically plausible precursors in a single reaction vessel, mimicking the proposed biosynthetic pathway in plants.

The "Double Mannich" Reaction

Robinson's synthesis is a classic example of a tandem reaction, specifically a "double Mannich" reaction. The reaction brings together three simple starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt).

The proposed mechanism proceeds as follows:

-

Nucleophilic addition of methylamine to succinaldehyde, followed by cyclization and dehydration to form a dihydropyrrole derivative.

-

Two sequential Mannich-type reactions with the enolate of acetonedicarboxylic acid.

-

Decarboxylation upon acidification and heating to yield tropinone.

Caption: Simplified mechanism of Robinson's one-pot tropinone synthesis.

Experimental Protocol: Robinson's Synthesis of Tropinone (1917)

The following protocol is based on the details provided in Robinson's 1917 publication in the Journal of the Chemical Society.

Materials:

-

Succindialdehyde solution

-

Acetonedicarboxylic acid

-

Methylamine

-

Calcium carbonate (precipitated)

-

Hydrochloric acid

-

Alcohol

-

Piperonal (for derivatization)

-

Potassium hydroxide (for derivatization)

Procedure:

-

A solution of succindialdehyde (2.42 g) was mixed with a solution of acetonedicarboxylic acid (6 g) in water (75 c.c.) containing an excess of precipitated calcium carbonate.

-

The mixture was cooled in ice-water, and a solution of methylamine (3 g) in water (10 c.c.) was gradually added.

-

The reaction mixture was allowed to stand for three days to complete the reaction.

-

The solution was then acidified with hydrochloric acid.

-

The acidified solution was concentrated under a high vacuum.

-

The residue was dissolved in alcohol, and the tropinone was converted to its dipiperonylidene derivative for purification and quantification. The yield of tropinone was reported to be 42% of the theoretical maximum based on the weight of the derivative.

Quantitative Data and Comparison of Syntheses

The elegance of Robinson's synthesis is further highlighted when comparing its efficiency to Willstätter's earlier method. Subsequent optimizations of Robinson's method have led to even higher yields.

| Parameter | Willstätter Synthesis (1901) | Robinson Synthesis (1917, initial report) | Improved Robinson Synthesis |

| Starting Materials | Cycloheptanone | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Succinaldehyde, Methylamine, Acetonedicarboxylic acid or esters |

| Number of Steps | Multiple (approx. 15) | One-pot | One-pot |

| Overall Yield | 0.75% | 17-42% | Up to 90% |

| Key Reaction Type | Various classical reactions | Tandem "Double Mannich" Reaction | Optimized "Double Mannich" Reaction |

| Reaction Conditions | Varied, often harsh | Aqueous solution, near room temperature | Buffered solutions, controlled pH (e.g., pH 4-7) |

Physicochemical and Spectroscopic Data of Tropinone

A comprehensive understanding of a synthesized molecule requires its thorough characterization.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO | |

| Molar Mass | 139.19 g/mol | |

| Appearance | Colorless to light yellow crystalline solid | |

| Melting Point | 40-44 °C | |

| Boiling Point | 113 °C at 25 mmHg | |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform |

Spectroscopic Data

While detailed spectra from the early 20th century are not available, modern spectroscopic techniques provide unambiguous characterization of tropinone.

-

¹H NMR: The proton NMR spectrum of tropinone is complex due to the rigid bicyclic system. Key signals include those for the N-methyl group and the protons adjacent to the carbonyl group and the nitrogen bridgehead.

-

¹³C NMR: The carbon NMR spectrum typically shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon signal is characteristically downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1715-1730 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 139, corresponding to the molecular weight of tropinone. Fragmentation patterns are characteristic of the tropane skeleton.

Conclusion

The synthesis of tropinone represents a fascinating chapter in the history of organic chemistry. Willstätter's pioneering multi-step synthesis, while low-yielding, was a landmark achievement that proved the structure of this important alkaloid. Robinson's subsequent one-pot, biomimetic synthesis was a conceptual leap forward, demonstrating that complex molecules could be assembled efficiently by mimicking nature's strategies. This work not only provided a practical route to tropinone and its derivatives but also profoundly influenced the development of synthetic methodology, paving the way for the field of biomimetic synthesis. The principles demonstrated in Robinson's synthesis continue to inspire the design of elegant and efficient synthetic routes for complex molecules in modern drug discovery and development.

References

An In-depth Technical Guide to the Potential Applications of Tropaldehyde in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropaldehyde, identified as cyclohepta-1,3,5-triene-1-carbaldehyde, is a versatile yet under-explored building block in organic synthesis. Its unique chemical architecture, characterized by a seven-membered conjugated triene ring system, offers a rich landscape for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its utility in cycloaddition reactions and as a precursor to biologically relevant molecules. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its physicochemical and spectroscopic data.

Introduction: Unveiling this compound

The term "this compound" is a trivial name for the chemical entity cyclohepta-1,3,5-triene-1-carbaldehyde. This non-benzenoid aromatic aldehyde is a derivative of cycloheptatriene, a molecule of significant theoretical interest in organic chemistry. The core structure of this compound is a seven-membered ring containing three conjugated double bonds and a single sp³-hybridized carbon, to which an aldehyde functional group is attached. This unique combination of a flexible seven-membered ring and a reactive aldehyde group makes this compound a valuable synthon for accessing complex molecular architectures.

A key feature of the cycloheptatriene system is its valence tautomerism with norcaradiene. This equilibrium, which is influenced by substituents on the ring, plays a crucial role in the reactivity of this compound, particularly in cycloaddition reactions where the norcaradiene tautomer acts as a potent diene.

Physicochemical and Spectroscopic Properties

While experimental data for this compound itself is sparse in the literature, the properties of the closely related cyclohepta-1,3,5-triene-1-carboxylic acid and the parent cycloheptatriene provide valuable insights.

| Property | Cyclohepta-1,3,5-triene-1-carbaldehyde (this compound) | Cyclohepta-1,3,5-triene-1-carboxylic Acid[1] | 1,3,5-Cycloheptatriene[2] |

| Molecular Formula | C₈H₈O[3] | C₈H₈O₂[1] | C₇H₈[2] |

| Molecular Weight | 120.15 g/mol | 136.15 g/mol | 92.14 g/mol |

| Boiling Point | Data not available | 282.4 ± 9.0 °C at 760 mmHg | 116 °C |

| Density | Data not available | 1.2 ± 0.1 g/cm³ | 0.888 g/mL at 25 °C |

Spectroscopic Data (Predicted/Referenced):

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the olefinic region (δ 5.0-7.0 ppm) corresponding to the protons on the cycloheptatriene ring, a signal for the aldehydic proton (δ 9.0-10.0 ppm), and signals for the methylene protons (δ ~2.2 ppm). The increased chemical shifts at higher frequencies can lead to significant changes in the appearance of the spectrum compared to earlier data.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon in the downfield region (δ ~190-200 ppm), multiple signals in the olefinic region (δ ~120-140 ppm) for the sp² hybridized carbons of the ring, and a signal for the sp³ hybridized methylene carbon (δ ~28 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C=C stretching of the triene system (around 1600-1650 cm⁻¹), and C-H stretching frequencies.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and rearrangements of the seven-membered ring. The mass spectrum for the parent 1,3,5-cycloheptatriene is well-documented.

Synthesis of this compound

The synthesis of this compound can be approached through methods analogous to those used for its corresponding carboxylic acid, primarily involving the Buchner ring expansion reaction.

Buchner Ring Expansion followed by Functional Group Transformation

The most common route to the cycloheptatriene skeleton is the Buchner reaction, which involves the reaction of an aromatic compound with a diazo compound, typically catalyzed by a rhodium or copper complex. The resulting cycloheptatriene ester can then be converted to the aldehyde.

Caption: Synthetic pathway to this compound via Buchner reaction and subsequent reduction.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl Cyclohepta-1,3,5-triene-1-carboxylate via Buchner Reaction

-

Materials: Benzene, ethyl diazoacetate, rhodium(II) acetate dimer, anhydrous toluene, silica gel.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of rhodium(II) acetate dimer (0.1 mol%) in anhydrous toluene is heated to 80 °C.

-

A solution of ethyl diazoacetate (1.0 eq) in benzene (5.0 eq) is added dropwise to the stirred, refluxing solution over 4 hours.

-

After the addition is complete, the mixture is refluxed for an additional 1 hour.

-

The reaction mixture is cooled to room temperature and filtered through a short plug of silica gel to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl cyclohepta-1,3,5-triene-1-carboxylate.

-

Step 2: Reduction to Cyclohepta-1,3,5-triene-1-carbaldehyde (this compound)

-

Materials: Ethyl cyclohepta-1,3,5-triene-1-carboxylate, diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes), anhydrous diethyl ether or dichloromethane, saturated aqueous ammonium chloride solution.

-

Procedure:

-

A solution of ethyl cyclohepta-1,3,5-triene-1-carboxylate (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of DIBAL-H (1.1 eq) is added dropwise with stirring, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and then filtered.

-

The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford this compound.

-

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by two key features: the aldehyde functional group and the cycloheptatriene ring system.

Reactions of the Aldehyde Group

The aldehyde functionality of this compound undergoes typical reactions of aldehydes, providing access to a wide range of derivatives.

Caption: Key transformations of the aldehyde group in this compound.

Experimental Protocols for Aldehyde Transformations:

-

Oxidation to Carboxylic Acid: this compound can be oxidized to cyclohepta-1,3,5-triene-1-carboxylic acid using standard oxidizing agents for aldehydes, such as silver oxide (Tollens' reagent) or potassium permanganate under controlled conditions.

-

Reduction to Alcohol: Reduction of the aldehyde to the corresponding primary alcohol, (cyclohepta-1,3,5-trienyl)methanol, can be readily achieved using mild reducing agents like sodium borohydride in an alcoholic solvent.

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. The reaction of this compound with a phosphorus ylide (e.g., generated from a phosphonium salt and a strong base) can be used to introduce a variety of substituted vinyl groups.

-

Grignard Reaction: Addition of Grignard reagents to this compound affords secondary alcohols, allowing for the introduction of various alkyl or aryl substituents at the carbonyl carbon.

Cycloaddition Reactions of the Cycloheptatriene Ring

A significant aspect of this compound's reactivity stems from the cycloheptatriene ring, which can participate in various cycloaddition reactions. The most notable of these is the [4+2] Diels-Alder reaction.

Valence Tautomerism and the Diels-Alder Reaction:

Cyclohepta-1,3,5-triene exists in equilibrium with its valence tautomer, norcaradiene. Although the equilibrium generally favors the seven-membered ring, the bicyclic norcaradiene tautomer is a highly reactive diene and can be "trapped" by a reactive dienophile in a Diels-Alder reaction. The presence of an electron-withdrawing group like the aldehyde on the ring can influence this equilibrium.

Caption: Diels-Alder reaction of this compound via its norcaradiene tautomer.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

-

Materials: Cyclohepta-1,3,5-triene-1-carbaldehyde (this compound), maleic anhydride, toluene or xylene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and maleic anhydride (1.1 eq) in toluene.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Diels-Alder adduct may precipitate upon cooling. If so, collect the product by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

The resulting bicyclic adducts are rigid, polycyclic scaffolds that are of interest in medicinal chemistry for the design of conformationally constrained molecules.

Applications in Drug Discovery and Natural Product Synthesis

The unique structural features of this compound and its derivatives make them attractive starting materials for the synthesis of complex molecules with potential biological activity.

Synthesis of Tropodithietic Acid Analogues

Tropodithietic acid is a marine antibiotic with a unique tropone-dithiete structure. Research has shown that sulfur-free analogues, such as tropone-2-carboxylic acid, also exhibit significant antibiotic activity. Cyclohepta-1,3,5-triene-1-carbaldehyde can serve as a precursor to these tropone derivatives. The synthesis of tropone-2-carboxylic acid has been reported, and analogues could be derived from this compound through oxidation to the carboxylic acid followed by further transformations.

Precursor to Bioactive Cycloheptatriene Derivatives

The cycloheptatriene motif is found in a number of natural products with diverse biological activities. For example, derivatives of tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) exhibit antimicrobial and antifungal properties. This compound can be a versatile starting point for the synthesis of various substituted cycloheptatrienes and troponoids for screening in drug discovery programs. The reaction of this compound with anilines has been used to generate novel cycloheptatriene-containing compounds with potential antimicrobial activity.

Conclusion

This compound (cyclohepta-1,3,5-triene-1-carbaldehyde) is a multifaceted molecule with significant potential in organic synthesis. Its aldehyde functionality allows for a wide range of classical transformations, while the cycloheptatriene ring, through its valence tautomerism with norcaradiene, provides a gateway to complex, bridged bicyclic systems via Diels-Alder reactions. These features make this compound a valuable tool for researchers and scientists in academia and industry, particularly in the fields of natural product synthesis and drug discovery. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in the development of novel molecular entities.

References

Theoretical Insights into the Electronic Landscape of Tropaldehyde: A Whitepaper

Disclaimer: Due to a lack of specific theoretical studies on the electronic structure of tropaldehyde, this technical guide utilizes data from its structural analogue, benzaldehyde. Benzaldehyde, with its shared aldehyde functional group and aromatic system, serves as a valuable model. The principles and computational methodologies described are directly applicable to the study of this compound.

Introduction

This compound, a seven-membered aromatic aldehyde, presents a compelling subject for theoretical electronic structure analysis due to its potential applications in medicinal chemistry and materials science. Understanding its conformational preferences, molecular orbital landscape, and excited-state behavior is crucial for predicting its reactivity, spectroscopic properties, and potential as a chromophore. This whitepaper provides an in-depth technical guide to the theoretical study of this compound's electronic structure, leveraging high-level computational chemistry methods.

Ground State Electronic Structure and Conformational Analysis

The ground state electronic structure of aromatic aldehydes is primarily influenced by the interplay between the π-system of the ring and the carbonyl group. Computational methods such as Density Functional Theory (DFT) are instrumental in determining the optimized geometry and conformational energetics.

Computational Methodology

Geometry optimization of the ground state (S₀) is typically performed using DFT with a functional such as B3LYP, coupled with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution.[1]

Experimental Protocol: Ground State Geometry Optimization

-

Software: Gaussian 09 or similar quantum chemistry package.[2][3]

-

Method: Density Functional Theory (DFT).[2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]

-

Basis Set: 6-31G'(d,p) or larger for accurate results.

-

Procedure:

-

Construct the initial molecular geometry of benzaldehyde.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Confirm the nature of the stationary point by performing a frequency calculation; the absence of imaginary frequencies indicates a true minimum.

-

Optimized Geometry of Benzaldehyde (as a model for this compound)

The optimized geometric parameters for benzaldehyde provide insight into the bond lengths and angles that would be expected for this compound.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.218 |

| C-C (ring average) | 1.397 | |

| C-C (ring-aldehyde) | 1.485 | |

| C-H (aldehyde) | 1.114 | |

| C-H (ring average) | 1.085 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C-C-O | 124.4 |

| C-C-H (aldehyde) | 115.8 | |

| C-C-C (ring average) | 120.0 |

Table 1: Selected optimized geometrical parameters of ground state benzaldehyde calculated at the B3LYP/6-31G'(d,p) level of theory.

Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule.

HOMO-LUMO Characteristics

For benzaldehyde, the HOMO is a π orbital primarily localized on the benzene ring, while the LUMO is a π* orbital with significant contributions from the carbonyl group. The energy gap between these orbitals is a critical parameter for determining the electronic excitation properties.

| Molecular Orbital | Energy (eV) | Character |

| HOMO | -6.54 | π (ring) |

| LUMO | -1.53 | π* (C=O, ring) |

| HOMO-LUMO Gap | 5.01 |

Table 2: Calculated HOMO and LUMO energies and the resulting energy gap for 4-hydroxybenzaldehyde at the B3LYP/6-31G(d,p) level. While not identical to benzaldehyde, this provides a reasonable approximation of the orbital energies.

Excited State Electronic Structure

The study of electronically excited states is crucial for understanding the photophysical and photochemical properties of this compound. Methods such as Time-Dependent DFT (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed to investigate these states.

Computational Methodology for Excited States

Calculating the properties of excited states requires more sophisticated methods than those used for the ground state. The CASSCF method provides a good qualitative description of the electronic states, while the MS-CASPT2 method adds dynamic electron correlation to yield more accurate energies.

Experimental Protocol: Excited State Calculations

-

Software: MOLCAS or other multiconfigurational quantum chemistry packages.

-

Method: Complete Active Space Self-Consistent Field (CASSCF) and Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2).

-

Active Space: A typical active space for benzaldehyde includes the π and π* orbitals of the benzene ring and the n and π* orbitals of the carbonyl group. For example, a CAS(10,8) active space includes 10 electrons in 8 orbitals.

-

Procedure:

-

Perform a ground-state geometry optimization.

-

At the optimized ground-state geometry, perform a state-averaged CASSCF calculation to obtain the vertical excitation energies for several electronic states.

-

Refine the energies by performing single-state or multistate CASPT2 calculations on top of the CASSCF wavefunctions.

-

To obtain adiabatic transition energies and excited-state geometries, perform geometry optimizations at the CASSCF level for each excited state of interest.

-

Vertical Excitation Energies of Benzaldehyde

The calculated vertical excitation energies provide information about the electronic absorption spectrum.

| State | Character | Excitation Energy (eV) | Oscillator Strength (f) |

| S₁ (¹A'') | n → π | 3.71 | 0.000 |

| S₂ (¹A') | π → π | 4.33 | 0.002 |

| S₃ (¹A') | π → π | 4.89 | 0.015 |

| S₄ (¹A') | π → π | 5.98 | 0.450 |

| S₅ (¹A') | π → π | 6.23 | 0.550 |

| T₁ (³A') | π → π | 3.21 | - |

| T₂ (³A'') | n → π* | 3.55 | - |

Table 3: Vertical excitation energies and oscillator strengths for the low-lying singlet and triplet excited states of benzaldehyde calculated at the MS-CASPT2 level.

Visualizations

Conclusion

This technical guide outlines the theoretical framework and computational methodologies for investigating the electronic structure of this compound, using benzaldehyde as a well-studied analogue. The presented data on ground and excited state properties, derived from DFT and multiconfigurational methods, provides a foundational understanding of its electronic behavior. These theoretical insights are invaluable for researchers and scientists in drug development and materials science, enabling the prediction of molecular properties and the rational design of novel functional molecules. Future theoretical work should focus on direct calculations on this compound to refine the data presented herein and to explore the unique electronic features imparted by the seven-membered ring.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tropane core structure, a key pharmacophore in a wide range of biologically active alkaloids. From the potent anticholinergic effects of atropine and scopolamine to the stimulant properties of cocaine, the tropane skeleton has been a cornerstone in both traditional medicine and modern drug discovery. This document delves into the biosynthesis, chemical synthesis, analytical characterization, and pharmacological significance of tropane alkaloids, offering detailed experimental protocols and quantitative data to support advanced research and development.

The Tropane Core Structure

The defining feature of tropane alkaloids is the 8-azabicyclo[3.2.1]octane nucleus, a bicyclic organic compound containing a nitrogen bridge.[1] This rigid structure is biosynthetically derived from the amino acid ornithine and acetate.[2] The stereochemistry of substituents on the tropane ring system is crucial for its biological activity.

Biosynthesis of the Tropane Core

The biosynthesis of tropane alkaloids is a complex enzymatic process that primarily occurs in the roots of plants from the Solanaceae family.[3] The pathway begins with the conversion of L-ornithine to putrescine, which is then N-methylated to N-methylputrescine.[4] A series of oxidative deaminations and cyclizations leads to the formation of the N-methyl-Δ¹-pyrrolinium cation. The subsequent condensation with an acetate-derived unit and cyclization, catalyzed by a polyketide synthase and a cytochrome P450, ultimately yields tropinone, the central precursor to most tropane alkaloids.[5]

Two key enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), reduce tropinone to either tropine (3α-tropanol) or pseudotropine (3β-tropanol), respectively. This stereospecific reduction represents a critical branch point in the pathway, leading to the diverse array of tropane alkaloids found in nature.

Quantitative Data of Key Tropane Alkaloids

The following tables summarize key quantitative data for prominent tropane alkaloids, providing a comparative reference for their analytical and pharmacological properties.

Table 1: Physicochemical and Spectroscopic Data

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹³C-NMR Signals (δ, ppm) in CDCl₃ | Key Mass Spec Fragments (m/z) |

| Atropine | C₁₇H₂₃NO₃ | 289.37 | 114-116 | 172.9 (C=O), 66.8 (C-3), 60.4 (C-1/5), 42.1 (N-CH₃) | 124, 94, 82 |

| Scopolamine | C₁₇H₂₁NO₄ | 303.35 | 59 | 171.8 (C=O), 66.2 (C-3), 57.8 (C-1/5), 42.0 (N-CH₃) | 138, 108, 94 |

| Cocaine | C₁₇H₂₁NO₄ | 303.35 | 98 | 170.4 (C=O, ester), 166.2 (C=O, benzoate), 66.9 (C-3), 61.6 (C-1/5), 41.2 (N-CH₃) | 182, 105, 82 |

| Tropine | C₈H₁₅NO | 141.21 | 63-65 | 64.6 (C-3), 62.0 (C-1/5), 39.9 (N-CH₃) | 124, 96, 82, 81 |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Table 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

| Alkaloid | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Limit of Quantitation (ng/g) | Reference |

| Atropine & Scopolamine | C18 reversed-phase | Acetonitrile/Ammonium acetate buffer | 1.0 | 215 | ≤ 2.3 | |

| Hyoscyamine & Scopolamine | Polymeric reversed-phase | Acetonitrile/Alkaline ammonium acetate buffer | - | MS/MS | - |

Experimental Protocols

Synthesis of Tropinone (Robinson-Mannich Reaction)

The classic Robinson-Mannich synthesis provides a biomimetic route to the tropane core.

Materials:

-

Succinaldehyde

-

Methylamine

-

Acetonedicarboxylic acid

-

Calcium carbonate (optional, as a buffer)

-

Hydrochloric acid

-

Ammonia solution

-

Ethyl acetate

Procedure:

-

React succinaldehyde with methylamine in an aqueous solution to form N-methyl-Δ¹-pyrroline.

-

In a separate vessel, prepare a solution of acetonedicarboxylic acid.

-

Combine the two solutions. The reaction proceeds through an intermolecular Mannich reaction followed by an intramolecular Mannich reaction and subsequent decarboxylation.

-

The reaction mixture is typically left to react at room temperature for a period of time, with yields reported to be significantly improved by conducting the reaction at a physiological pH.

-

After the reaction is complete, acidify the mixture with hydrochloric acid.

-

Make the solution basic with an ammonia solution to precipitate the tropinone.

-

Extract the tropinone with an organic solvent such as ethyl acetate.

-

Purify the tropinone by crystallization or chromatography.

Extraction and Purification of Scopolamine from Datura species

This protocol outlines a general acid-base liquid-liquid extraction method for isolating scopolamine.

Materials:

-

Dried and powdered Datura plant material (e.g., seeds, leaves)

-

Methanol

-

Sulfuric acid (5% aqueous solution)

-

Ammonia solution (concentrated)

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Extraction: Macerate the powdered plant material in methanol for 24 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 5% sulfuric acid. This will protonate the alkaloids, making them water-soluble.

-

Defatting: Wash the acidic aqueous solution with a nonpolar solvent like hexane to remove lipids and other non-polar impurities. Discard the organic layer.

-

Basification: Carefully add concentrated ammonia solution to the aqueous layer with stirring until the pH is approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Free Base: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude scopolamine.

-

Purification: The crude scopolamine can be further purified by column chromatography on silica gel or by recrystallization.

Signaling Pathways and Biological Interactions

The pharmacological effects of tropane alkaloids are primarily mediated through their interaction with neurotransmitter systems in the central and peripheral nervous systems.

Anticholinergic Activity of Atropine and Scopolamine

Atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine, they inhibit parasympathetic nerve impulses. This leads to a range of physiological effects, including mydriasis (dilation of the pupils), tachycardia (increased heart rate), and decreased secretions.

Caption: Antagonistic action of tropane alkaloids at the muscarinic acetylcholine receptor.

Dopaminergic Activity of Cocaine

Cocaine's stimulant effects are primarily due to its inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, cocaine increases the concentration and duration of dopamine signaling, leading to feelings of euphoria and increased energy.

Caption: Cocaine's inhibition of the dopamine transporter (DAT) in the synaptic cleft.

Experimental Workflows

Workflow for Tropane Alkaloid Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel tropane alkaloid derivative.

Caption: A generalized workflow for the synthesis and analysis of tropane alkaloid derivatives.

This guide serves as a foundational resource for professionals engaged in the study and application of tropane alkaloids. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this important field of natural product chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.lib.msu.edu [d.lib.msu.edu]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathways leading to the formation of tropaldehyde precursors, the foundational molecules for a class of medicinally significant tropane alkaloids. Understanding these complex biological routes is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This document provides a comprehensive overview of the core biosynthetic pathways, key enzymatic players, quantitative data, and detailed experimental protocols.

Core Biosynthetic Pathways of this compound Precursors

Tropane alkaloids (TAs) are a class of secondary metabolites characterized by their distinctive 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] The biosynthesis of these compounds, including the precursors to this compound, primarily occurs in the roots of plants belonging to the Solanaceae family, such as Atropa belladonna (deadly nightshade).[2][3] The pathway initiates from the amino acid L-ornithine and proceeds through a series of enzymatic reactions to form the central intermediate, tropinone. Tropinone stands at a critical branch point, leading to the synthesis of various tropane alkaloids.

The initial steps involve the conversion of L-ornithine to putrescine, which is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT).[4][5] This is considered the first committed step in the biosynthesis of tropane and nicotine alkaloids. The N-methylputrescine is subsequently deaminated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation. The subsequent condensation and cyclization reactions, involving a polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3), lead to the formation of tropinone, the first metabolite with the characteristic tropane core.

From tropinone, the pathway diverges. Tropinone reductase I (TR-I) stereospecifically reduces tropinone to tropine (3α-hydroxytropane), a direct precursor for the synthesis of hyoscyamine and scopolamine. Conversely, tropinone reductase II (TR-II) reduces tropinone to pseudotropine (3β-hydroxytropane), which serves as a precursor for the biosynthesis of calystegines.

Tropine is then esterified with phenyllactic acid to form littorine, a key intermediate in the pathway to hyoscyamine and scopolamine. This reaction is catalyzed by a UDP-glucosyltransferase and a littorine synthase. Littorine subsequently undergoes rearrangement and reduction to yield hyoscyamine.

The following diagram illustrates the core biosynthetic pathway leading to this compound precursors.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the tropane alkaloid biosynthetic pathway is regulated by several key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductase I (TR-I), tropinone reductase II (TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered to be rate-limiting steps and are often targeted for metabolic engineering to enhance alkaloid production.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |

| Putrescine N-methyltransferase (PMT) | Putrescine | - | 0.16 - 0.39 | Solanaceae and Convolvulaceae species | |

| Tropinone Reductase I (TR-I) | Tropinone | - | - | Datura stramonium | |

| Tropinone Reductase II (TR-II) | Tropinone | 176 | - | Datura stramonium | |

| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | 52.1 ± 11.5 | - | Atropa belladonna | |

| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | 35 | - | Hyoscyamus niger |

Experimental Protocols

Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of tropane alkaloids from plant tissues.

3.1.1 Sample Preparation

-

Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Lyophilize the tissue to remove water and then grind it into a fine, homogeneous powder.

-

Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., acetonitrile with 1% acetic acid).

-

Vortex the mixture vigorously for 1 minute.

-

For cleaner extracts, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be used by adding salts like magnesium sulfate and sodium acetate to induce phase separation.

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.2 HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

Ion Transitions: Select specific precursor-to-product ion transitions for each target alkaloid.

-

3.1.3 Data Analysis

-

Generate a calibration curve using certified reference standards of the target tropane alkaloids.

-

Calculate the concentration of each alkaloid in the samples based on the peak area relative to the calibration curve.

The following diagram illustrates the experimental workflow for tropane alkaloid quantification.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the methodology for analyzing the expression levels of genes involved in tropane alkaloid biosynthesis.

3.2.1 RNA Extraction and cDNA Synthesis

-

Extract total RNA from frozen, powdered plant tissue using a commercial plant RNA extraction kit or a CTAB-based method. Include a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of approximately 2.0 indicates pure RNA.

-

Verify RNA integrity by running an aliquot on a 1% agarose gel.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

3.2.2 Primer Design and Validation

-

Design gene-specific primers for the target biosynthetic genes (e.g., PMT, TR-I, TR-II, H6H) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90-110% is considered acceptable.

3.2.3 Quantitative Real-Time PCR (qPCR)

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Run the reaction in a real-time PCR cycler using a standard program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

-

Include a melt curve analysis at the end of the run to confirm the specificity of the amplified product.

3.2.4 Data Analysis

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

The following diagram illustrates the logical workflow for gene expression analysis.

Signaling and Regulation

The biosynthesis of tropane alkaloids is a tightly regulated process, influenced by developmental cues and environmental stimuli. The expression of key biosynthetic genes, such as PMT and H6H, is often tissue-specific, with the highest expression levels typically found in the roots. Plant hormones, such as methyl jasmonate, have been shown to modulate the expression of these genes and, consequently, the accumulation of tropane alkaloids. Understanding the regulatory networks that govern this pathway is crucial for developing strategies to enhance the production of these valuable compounds through metabolic engineering.

Conclusion

The biosynthesis of this compound precursors is a complex and highly regulated metabolic network. This guide has provided a detailed overview of the core pathways, the key enzymes involved, and the methodologies used to study them. For researchers, scientists, and drug development professionals, a thorough understanding of these biosynthetic routes is essential for harnessing the potential of these natural products. Future research will likely focus on further elucidating the regulatory mechanisms and leveraging synthetic biology approaches to create robust and efficient production platforms for these vital medicines.

References

Tropaldehyde: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tropaldehyde in various organic solvents. Due to the current scarcity of specific quantitative solubility data in published literature, this document focuses on providing a strong theoretical framework for predicting solubility, detailed experimental protocols for its determination, and a conceptual workflow for its synthesis. This guide is intended to be a valuable resource for professionals in research and drug development who are considering the use of this compound in their work.

Predicted Solubility of this compound

While specific quantitative data is not available, the solubility of this compound can be predicted based on its molecular structure and the principle of "like dissolves like." this compound possesses a polar carbonyl group and a largely non-polar seven-membered hydrocarbon ring. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.